molecular formula C19H32N4O B3798077 (1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone

(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone

Cat. No.: B3798077
M. Wt: 332.5 g/mol
InChI Key: ZFYAINMJQDYKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the piperidine ring, and the pyrrolidine ring, followed by their subsequent coupling.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed by the reduction of pyrrole or by cyclization of 1,4-diamines.

    Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and pyrrolidine rings through a series of condensation reactions, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanone carbon, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols) under basic conditions

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Substituted methanone derivatives

Scientific Research Applications

(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a ligand in biochemical assays, particularly in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone is unique due to its combination of three different ring systems (pyrazole, piperidine, and pyrrolidine) and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c1-4-23-14-18(11-20-23)19(24)22-10-7-17(13-22)16-5-8-21(9-6-16)12-15(2)3/h11,14-17H,4-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYAINMJQDYKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCC(C2)C3CCN(CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Reactant of Route 3
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Reactant of Route 4
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Reactant of Route 5
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Reactant of Route 6
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.